molecular formula C11H11ClN2O2 B1432594 Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1522191-12-3

Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1432594
CAS No.: 1522191-12-3
M. Wt: 238.67 g/mol
InChI Key: KIBKEAZDGGSYHC-UHFFFAOYSA-N
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Description

Core Heterocyclic Scaffold: Imidazo[1,2-a]Pyridine Backbone

The compound is based on the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocyclic system comprising fused imidazole and pyridine rings. This scaffold is characterized by a five-membered imidazole ring (positions 1–2–3–4–5) fused to a six-membered pyridine ring (positions 6–7–8–9–10–11), with nitrogen atoms at positions 1 (imidazole) and 6 (pyridine) (Figure 1). The numbering follows IUPAC conventions, where the bridgehead nitrogen (imidazole) is designated position 1, and the pyridine nitrogen is position 6.

The imidazo[1,2-a]pyridine core is planar, with delocalized π-electrons across both rings, contributing to its stability and electronic versatility. Substituents on this scaffold often modulate biological activity, solubility, and reactivity.

Feature Description
Ring system Bicyclic: Imidazole (5-membered) fused to pyridine (6-membered)
Nitrogen positions 1 (imidazole), 6 (pyridine)
Aromaticity Fully conjugated π-system
Common applications Pharmaceutical intermediates, optoelectronic materials

Functional Group Analysis: Ethyl Carboxylate, Chlorine, and Methyl Substituents

The compound features three key functional groups:

  • Ethyl carboxylate at position 2: An ester group (–COOCH₂CH₃) that enhances solubility in organic solvents and serves as a synthetic handle for further derivatization.
  • Chlorine at position 8: A halogen substituent that increases electrophilicity and influences intermolecular interactions (e.g., halogen bonding).
  • Methyl at position 6: A hydrophobic group that improves lipid solubility and steric bulk, potentially affecting binding to biological targets.
Substituent Position Role
Ethyl carboxylate 2 Electron-withdrawing; modulates reactivity and solubility
Chlorine 8 Electrophilic character; participates in halogen bonding
Methyl 6 Steric hindrance; enhances lipophilicity

The spatial arrangement of these groups is critical. The ethyl carboxylate at position 2 occupies a planar position relative to the heterocyclic core, while the methyl and chlorine substituents adopt orthogonal orientations to minimize steric clashes.

IUPAC and CAS Designations: Structural Identification and Naming Conventions

The systematic IUPAC name for this compound is ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate , derived as follows:

  • Parent structure: Imidazo[1,2-a]pyridine.
  • Substituents:
    • Chlorine at position 8.
    • Methyl at position 6.
    • Ethyl carboxylate at position 2.

The CAS Registry Number is 1522191-12-3 , a unique identifier for this specific derivative.

Identifier Value Source
IUPAC name This compound
CAS number 1522191-12-3
Molecular formula C₁₁H₁₁ClN₂O₂
Molecular weight 238.67 g/mol

The simplified molecular-input line-entry system (SMILES) string is CCOC(=O)C1=CN2C=C(C)C=C(Cl)C2=N1, which encodes the connectivity of atoms and functional groups.

Properties

IUPAC Name

ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-6-14-5-7(2)4-8(12)10(14)13-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBKEAZDGGSYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via the formation of the imidazo[1,2-a]pyridine scaffold through condensation and cyclization reactions starting from 2-aminopyridine derivatives and α-haloketones or α-haloesters. The key steps include:

This sequence ensures regioselective substitution and efficient formation of the target compound.

Detailed Preparation Procedure

Step 1: Formation of Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

  • React 2-amino-6-methylpyridine with ethyl bromoacetate or ethyl bromopyruvate in ethanol.
  • Heat the mixture at approximately 80°C for 4 hours to promote cyclization.
  • Upon completion, cool and concentrate the reaction mixture, followed by trituration with acetone to isolate the ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate intermediate.

Step 2: Chlorination to Introduce the 8-Chloro Substituent

  • Treat the intermediate with N-chlorosuccinimide (NCS) in a polar aprotic solvent such as dimethylformamide (DMF) or acetic acid.
  • Maintain reaction conditions at room temperature or slightly elevated temperature to control regioselectivity and avoid over-chlorination.
  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
  • Upon completion, isolate the product by standard workup procedures (e.g., extraction, washing, and recrystallization).

Reaction Conditions and Optimization

Step Reagents & Conditions Notes Yield (%)
1 2-Amino-6-methylpyridine + ethyl bromopyruvate, EtOH, 80°C, 4 h Cyclization to form imidazo[1,2-a]pyridine ester ~80-85%
2 N-Chlorosuccinimide, DMF or AcOH, RT to 50°C, 2-6 h Electrophilic chlorination at 8-position ~70-80%

These conditions are optimized to balance reaction rate, selectivity, and yield. The choice of solvent and temperature is critical to avoid side reactions such as over-chlorination or decomposition.

Alternative Synthetic Routes

Analytical Characterization for Quality Control

  • NMR Spectroscopy (¹H and ¹³C NMR) : Confirms the presence and position of the 8-chloro and 6-methyl substituents through characteristic chemical shifts and coupling patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation consistent with the target molecule.
  • HPLC : Assesses purity and identifies impurities such as unreacted starting materials or regioisomeric chlorinated by-products.
  • IR Spectroscopy : Detects ester carbonyl stretch (~1735 cm⁻¹) confirming ester functionality.

Research Findings and Notes

  • The 8-chloro substituent enhances the compound's thermal and photostability, which is beneficial for storage and handling.
  • The ester group at position 2 allows further chemical modifications, such as hydrolysis to the corresponding acid or amidation for derivative synthesis.
  • The methyl group at position 6 influences the electronic properties of the heterocycle, affecting reactivity during halogenation and biological activity profiles.

Summary Table of Preparation Methods

Synthetic Step Starting Material Reagents/Conditions Outcome Yield (%)
Cyclization to form imidazo[1,2-a]pyridine ester 2-Amino-6-methylpyridine + ethyl bromopyruvate EtOH, 80°C, 4 h Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate 80-85
Electrophilic chlorination at 8-position Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate NCS, DMF or AcOH, RT to 50°C, 2-6 h Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate 70-80

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations: Halogens at Position 8

The substitution of halogens at position 8 significantly influences reactivity and physical properties. Key comparisons include:

Compound Substituent (Position 8) Melting Point (°C) Yield (%) Key Applications/Notes References
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Br - 83.3 Intermediate in chemical synthesis
Ethyl 8-fluoro-6-bromoimidazo[1,2-a]pyridine-2-carboxylate F - - Under investigation for bioactivity
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate I (Position 7), Cl (Position 8) - - High molecular weight (350.54 g/mol)

Key Observations :

  • Halogen Reactivity: Bromine at position 8 (e.g., compound 12a in ) offers higher yields (83.3%) compared to cyano-substituted analogs (e.g., compound 10 in , 63% yield), likely due to bromine's favorable leaving-group properties in cross-coupling reactions.
  • Positional Effects: Chlorine at position 7 (e.g., compound 8 in ) reduces steric hindrance compared to position 8, enabling efficient Sonogashira coupling with p-tolylacetylene (50% yield).

Substituent Variations: Methyl vs. Other Groups at Position 6

The methyl group at position 6 enhances lipophilicity and steric effects. Comparisons include:

Compound Substituent (Position 6) Molecular Weight (g/mol) ¹H-NMR Shifts (δ, ppm) Notes References
Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate CH₃ - - Likely higher lipophilicity than Cl analogs -
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate Cl 302.95 - Lower yield (76.6%) than methyl analogs
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br 287.09 - Potential antiviral activity

Key Observations :

  • Methyl vs. Halogen : Methyl groups (e.g., in compound 12a ) improve synthetic yields compared to bulkier or more electronegative substituents like chlorine.
  • Lipophilicity : Methyl substitution increases logP values, as seen in ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (XLogP3 = 3.6) , which may enhance membrane permeability.

Functional Group Modifications: Carboxylate vs. Cyano or Aryl Groups

The ethyl carboxylate group at position 2 is a common feature, but substitutions at other positions modulate electronic properties:

Compound Substituent (Position 7/8) Yield (%) Melting Point (°C) ¹³C-NMR (δ, ppm) References
Ethyl 8-chloro-7-cyanoimidazo[1,2-a]pyridine-2-carboxylate CN (7), Cl (8) 63 229 161.9 (C=O), 114.0 (CN)
Ethyl 7-chloro-8-(p-tolylethynyl)imidazo[1,2-a]pyridine-2-carboxylate p-tolylethynyl (8) 50 175 162.7 (C=O), 132.0 (C≡C)
8-Chloro-2-phenylimidazo[1,2-a]pyridine-7-carbonitrile Ph (2), CN (7) 72 200 147.4 (C≡N), 128.9 (Ph)

Key Observations :

  • Electronic Effects: Cyano groups (e.g., compound 10 ) withdraw electron density, deshielding adjacent carbons (δ 114.0 ppm for CN), while ethynyl groups (compound 8 ) introduce conjugation (δ 132.0 ppm).
  • Thermal Stability: Higher melting points correlate with rigid substituents (e.g., cyano at 229°C vs. ethynyl at 175°C).

Tables of Comparative Data

Table 2: Spectroscopic Data Highlights

Compound ID ¹H-NMR (δ) ¹³C-NMR (δ) Key Functional Groups
10 8.35 (s, H-3), 4.50 (q, CH₂) 161.9 (C=O), 114.0 (CN) Ethyl ester, cyano
8 8.20 (s, H-3), 2.37 (s, CH₃) 162.7 (C=O), 132.0 (C≡C) Ethynyl, methyl

Biological Activity

Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

This compound belongs to the imidazo[1,2-a]pyridine family, known for their diverse biological activities. This compound has been studied for its potential roles in enzyme inhibition and receptor binding, which are critical for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions and disease progression.
  • Receptor Binding : It can bind to specific receptors, modulating signaling pathways that influence physiological responses.

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. This compound has shown potential as an antituberculosis agent , suggesting its effectiveness against Mycobacterium tuberculosis. A study demonstrated that similar compounds possess significant activity against various bacterial strains, highlighting their therapeutic potential in infectious diseases .

Anticancer Activity

The compound's structural characteristics position it as a candidate for anticancer research. Studies have indicated that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a molecular docking study revealed promising interactions with cancer-related targets, suggesting that this compound could be developed into a novel anticancer agent .

Case Study 1: Antimycobacterial Evaluation

In a study focused on the synthesis and evaluation of new imidazo[1,2-a]pyridine derivatives, this compound was tested for its antimycobacterial activity. The results indicated that this compound exhibited significant inhibition against Mycobacterium tuberculosis with an IC50 value comparable to established antituberculosis drugs .

Case Study 2: Molecular Docking Studies

A molecular docking study assessed the binding affinity of this compound to various biological targets. The findings suggested strong interactions with enzymes involved in cell proliferation and survival pathways. This supports the hypothesis that the compound could serve as a lead structure for developing new therapeutic agents targeting cancer and infectious diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerChlorine and methyl groups enhance reactivity
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylateAnticancerTrifluoromethyl group increases lipophilicity
8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acidAntimicrobialPresence of carboxylic acid group

Q & A

Q. What are the common synthetic routes for Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate?

The compound is typically synthesized via a multi-step route starting with ethyl bromopyruvate and substituted pyridine derivatives. A key step involves the condensation of 2-aminopyridine with ethyl bromopyruvate under refluxing ethanol to form the imidazo[1,2-a]pyridine core . Subsequent chlorination and methylation steps are performed using reagents like 2,3-dichloro-5-(trifluoromethyl)pyridine to introduce substituents at the 6- and 8-positions. Optimized conditions (e.g., solvent choice, reaction time) can achieve yields exceeding 85% .

Q. How is the structural confirmation of this compound achieved in academic research?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • 1H NMR : Key peaks include the ethyl ester group (δ 1.3–1.4 ppm for CH3 and δ 4.3–4.4 ppm for CH2) and aromatic protons from the imidazo[1,2-a]pyridine ring (δ 7.0–8.5 ppm) .
  • X-ray diffraction : Single-crystal X-ray analysis provides bond lengths, angles, and torsion angles. For example, monoclinic symmetry (space group P21/c) with unit cell parameters a = 8.366 Å, b = 11.842 Å is reported for analogous compounds .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives like this compound?

Imidazo[1,2-a]pyridines exhibit anticancer, antifungal, and antiviral properties. Ethyl 8-chloro-6-methyl derivatives show antiproliferative effects against lung and pancreatic cancer cells, potentially via inhibition of receptor tyrosine kinases (e.g., c-Met). In vitro assays using MTT or SRB protocols are standard for evaluating cytotoxicity .

Q. How are impurities or byproducts monitored during synthesis?

Reverse-phase HPLC or LC-MS is employed to monitor reaction progress. For example, column chromatography (hexane/ethyl acetate gradients) or preparative TLC can isolate intermediates. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., m/z 309.3 for related esters) .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and nonlinear optical (NLO) properties. Studies on brominated analogs reveal excitation energies in solvents (e.g., 3.89 eV in DMSO), aiding in predicting reactivity and binding interactions .

Q. What challenges arise in crystallographic refinement of imidazo[1,2-a]pyridine derivatives?

Challenges include handling twinned crystals or low-resolution data. SHELXL refinement requires careful parameterization of displacement ellipsoids and hydrogen bonding networks. Weak intermolecular interactions (e.g., C–H⋯O) must be modeled to resolve packing ambiguities. Programs like ORTEP-3 visualize thermal motion and validate geometric restraints .

Q. How do substituent modifications at the 6- and 8-positions affect biological activity?

Substituents like chloro, methyl, or trifluoromethyl groups modulate lipophilicity and steric bulk, influencing kinase inhibition. For example, 6-methyl derivatives enhance metabolic stability, while 8-chloro groups improve target affinity. SAR studies compare IC50 values across analogs to identify pharmacophoric features .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected coupling constants in NMR vs. X-ray bond angles) are addressed by:

  • Re-examining sample purity via DSC or PXRD.
  • Performing variable-temperature NMR to detect conformational flexibility.
  • Validating crystallographic models with R-factor convergence (<5%) and residual electron density maps .

Q. How are reaction conditions optimized for scale-up synthesis?

Key variables include:

  • Solvent polarity : DMF or ethanol improves solubility of intermediates.
  • Catalyst loading : CuSO4·5H2O (10 mol%) accelerates click chemistry steps.
  • Temperature : Reflux (80–100°C) balances reaction rate and decomposition .

Q. What role do imidazo[1,2-a]pyridines play in fragment-based drug discovery?

These scaffolds serve as "privileged structures" for targeting ATP-binding pockets in kinases. Fragment libraries screen derivatives using SPR or MST to measure binding kinetics (KD). Crystallographic fragment soaking identifies binding modes for lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.